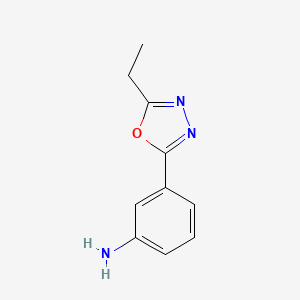

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

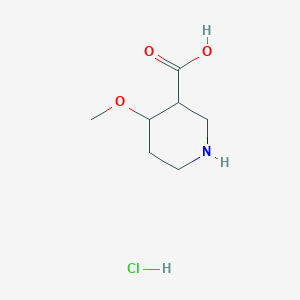

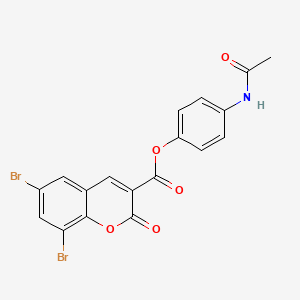

“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” is a chemical compound with the CAS Number: 954329-09-0. It has a molecular weight of 189.22 and its IUPAC name is 3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenylamine . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “this compound”, has been reported in the literature. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 . The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 189.22 , its physical form as a powder , and its storage temperature at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Characterization : Research has focused on the synthesis of novel compounds involving 1,3,4-oxadiazole structures. For instance, Tumosienė and Beresnevicius (2007) investigated the condensation of certain hydrazides with various compounds, leading to the formation of substances including 5-(2-{[2-(2-thioxo-2,3-dihydro-1,3,4-oxadiazol-5-yl)ethyl]anilino}ethyl)-2,3-dihydro-1,3,4-oxadiazole-2(3H)-thione (Tumosienė & Beresnevicius, 2007).

Fluorescence Studies for Aniline Sensing : Naik et al. (2018) explored the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, indicating potential applications in aniline sensing via fluorescence quenching (Naik, Khazi, & Malimath, 2018).

Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and tested them as potent inhibitors of the urease enzyme, which could be useful in therapeutic applications (Nazir et al., 2018).

Antibacterial and Antifungal Activities : Kavitha et al. (2016) synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and assessed their antimicrobial activities, demonstrating their potential in antibacterial and antifungal treatments (Kavitha et al., 2016).

Organic Chemistry and Materials Science : Research by Maftei et al. (2013) and Qian et al. (2020) explored the synthesis and potential applications of various 1,3,4-oxadiazole derivatives, highlighting their relevance in organic synthesis and materials science (Maftei et al., 2013); (Qian et al., 2020).

Safety and Hazards

The safety information for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

The future directions for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds include their potential use in medicine and agriculture. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Mecanismo De Acción

Target of Action

Oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . This suggests that the compound may interact with multiple targets depending on the specific disease context.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and disease context.

Biochemical Pathways

Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.

Result of Action

Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may induce various molecular and cellular changes that contribute to its therapeutic effects.

Análisis Bioquímico

Biochemical Properties

The 1,3,4-oxadiazole ring in 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties

Cellular Effects

It is known that many 1,3,4-oxadiazole derivatives have significant effects on various types of cells and cellular processes . These effects can include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that many 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that many 1,3,4-oxadiazole derivatives can have significant effects in animal models . These effects can include threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

It is known that many 1,3,4-oxadiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that many 1,3,4-oxadiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that many 1,3,4-oxadiazole derivatives can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXGFCJDEIADQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

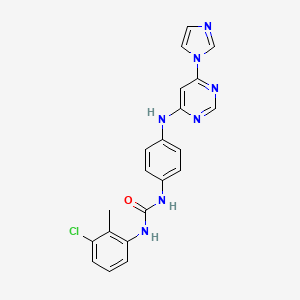

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)

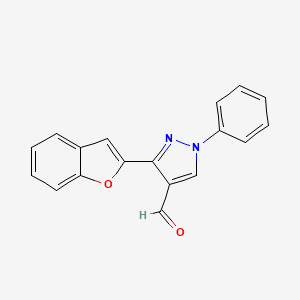

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)

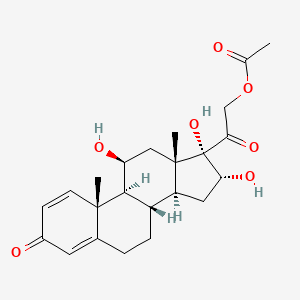

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)